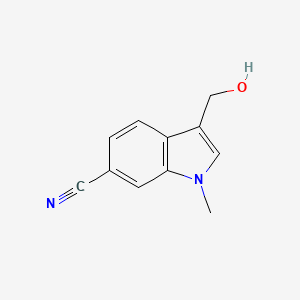
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a hydroxymethyl group at the 3-position, a methyl group at the 1-position, and a carbonitrile group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as LiAlH4 or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), H2/Pd-C (Hydrogenation with palladium on carbon)
Substitution: HNO3 (Nitric acid), Br2 (Bromine), SO3 (Sulfur trioxide)
Major Products Formed
Oxidation: 3-(Formyl)-1-methyl-1H-indole-6-carbonitrile, 3-(Carboxyl)-1-methyl-1H-indole-6-carbonitrile
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-indole-6-amine
Substitution: 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-indole-6-carbonitrile, 3-(Hydroxymethyl)-1-methyl-5-bromo-1H-indole-6-carbonitrile
Scientific Research Applications
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . Additionally, the indole ring system can interact with various biological macromolecules, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)-1-methyl-1H-indole-5-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-7-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carboxamide
Uniqueness
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position and the carbonitrile group at the 6-position provides distinct properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6,14H,7H2,1H3 |
InChI Key |
WXMZZUJVAMUBGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















